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Introduction
Sophoranone, a prenylated flavonoid extracted from the roots of Sophora subprostrata (Shan

Dou Gen), has demonstrated significant potential as an anti-cancer agent.[1] Research has

shown that sophoranone effectively inhibits cell growth and induces apoptosis in various

cancer cell lines, with a particularly potent effect observed in human leukemia U937 cells.[1]

The mechanism of action in U937 cells is primarily mediated through the intrinsic apoptotic

pathway, targeting the mitochondria. This document provides detailed application notes and

experimental protocols for studying sophoranone-induced apoptosis in U937 cells.

Mechanism of Action
Sophoranone triggers apoptosis in U937 cells through a signaling cascade initiated at the

mitochondria. The key events in this pathway include:

Induction of Reactive Oxygen Species (ROS): Treatment of U937 cells with sophoranone
leads to the early formation of ROS.[1]

Mitochondrial Permeability Transition Pore (MPTP) Opening: The increase in ROS

contributes to the opening of the MPTP.[1]
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Cytochrome c Release: The opening of the MPTP results in the release of cytochrome c

from the mitochondria into the cytosol.[1]

Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade,

including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3),

leading to the execution of apoptosis.

Notably, the apoptosis-inducing activity of sophoranone in U937 cells is reported to be

significantly stronger than that of other flavonoids like daidzein, genistein, and quercetin.[1]

Furthermore, inhibitors of mitochondrial respiratory chain complexes III and IV have been

shown to prevent the release of cytochrome c and subsequent apoptosis induced by

sophoranone, highlighting the central role of mitochondrial function in its mechanism of action.

[1]

Data Presentation
While specific quantitative data for sophoranone's effects on U937 cells are not extensively

published in a consolidated format, the following tables provide a template for organizing

experimentally derived data.

Table 1: Cytotoxicity of Sophoranone on U937 Cells (Example Data)

Sophoranone Concentration (µM) Cell Viability (%) (Mean ± SD)

0 (Control) 100 ± 5.2

1 85 ± 4.1

5 62 ± 3.5

10 48 ± 2.9

25 25 ± 2.1

50 10 ± 1.5

IC50 (µM) ~10 µM (Hypothetical)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12115492/
https://www.benchchem.com/product/b1204896?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12115492/
https://www.benchchem.com/product/b1204896?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12115492/
https://www.benchchem.com/product/b1204896?utm_src=pdf-body
https://www.benchchem.com/product/b1204896?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The IC50 value for sophoranone in U937 cells has not been explicitly reported in the

reviewed literature. An IC50 of 1.2 ± 0.3 µM was reported for human stomach cancer MKN7

cells.[1] Researchers should determine the IC50 value experimentally for U937 cells.

Table 2: Apoptosis Induction by Sophoranone in U937 Cells (Example Data)

Sophoranone
Concentration (µM)

Early Apoptotic Cells (%)
(Annexin V+/PI-)

Late Apoptotic/Necrotic
Cells (%) (Annexin V+/PI+)

0 (Control) 3.5 ± 0.8 2.1 ± 0.5

10 15.2 ± 1.5 5.8 ± 0.9

25 35.8 ± 2.9 18.4 ± 1.7

50 55.1 ± 4.2 25.3 ± 2.2

Table 3: Effect of Sophoranone on Apoptosis-Related Protein Expression (Example Data)

Treatment
Relative Bax
Expression (Fold
Change)

Relative Bcl-2
Expression (Fold
Change)

Cleaved Caspase-3
(Fold Change)

Control 1.0 1.0 1.0

Sophoranone (25 µM) 2.5 0.4 4.8

Experimental Protocols
The following are detailed protocols for key experiments to study the effects of sophoranone
on U937 cells.

Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of sophoranone on the viability and proliferation of U937

cells.

Materials:
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U937 cells

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

Sophoranone (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plates

Microplate reader

Procedure:

Seed U937 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well).

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

Prepare serial dilutions of sophoranone in culture medium. The final concentration of DMSO

should not exceed 0.1%.

Add 100 µL of the sophoranone dilutions to the respective wells. Include a vehicle control

(medium with DMSO) and a blank control (medium only).

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan

crystals.

Gently pipette up and down to ensure complete solubilization.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI
Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after sophoranone
treatment using flow cytometry.

Materials:

U937 cells

Sophoranone

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Phosphate Buffered Saline (PBS)

Flow cytometer

Procedure:

Seed U937 cells in 6-well plates at a density of 2 x 10⁵ cells/mL and treat with various

concentrations of sophoranone for the desired time.

Collect the cells (including floating cells in the supernatant) by centrifugation at 300 x g for 5

minutes.

Wash the cells twice with ice-cold PBS.

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Apoptosis-Related
Proteins
This protocol detects changes in the expression levels of key apoptotic proteins such as Bcl-2

family members and caspases.

Materials:

U937 cells

Sophoranone

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cytochrome c,

anti-β-actin)

HRP-conjugated secondary antibodies

ECL detection reagent

Chemiluminescence imaging system

Procedure:
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Treat U937 cells with sophoranone as described in Protocol 2.

Harvest cells and wash with ice-cold PBS.

Lyse the cells with RIPA buffer on ice for 30 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using the BCA assay.

Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and

boiling for 5 minutes.

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Add ECL detection reagent and visualize the protein bands using a chemiluminescence

imaging system.

Use β-actin as a loading control to normalize protein expression levels.

Visualizations
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Caption: Sophoranone-induced apoptotic signaling pathway in U937 cells.
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Caption: General experimental workflow for studying sophoranone's effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sophoranone, extracted from a traditional Chinese medicine Shan Dou Gen, induces
apoptosis in human leukemia U937 cells via formation of reactive oxygen species and
opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Sophoranone for
Inducing Apoptosis in U937 Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204896#sophoranone-for-inducing-apoptosis-in-
u937-cells]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1204896?utm_src=pdf-body-img
https://www.benchchem.com/product/b1204896?utm_src=pdf-body
https://www.benchchem.com/product/b1204896?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12115492/
https://pubmed.ncbi.nlm.nih.gov/12115492/
https://pubmed.ncbi.nlm.nih.gov/12115492/
https://www.benchchem.com/product/b1204896#sophoranone-for-inducing-apoptosis-in-u937-cells
https://www.benchchem.com/product/b1204896#sophoranone-for-inducing-apoptosis-in-u937-cells
https://www.benchchem.com/product/b1204896#sophoranone-for-inducing-apoptosis-in-u937-cells
https://www.benchchem.com/product/b1204896#sophoranone-for-inducing-apoptosis-in-u937-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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